Daphylloside

Antioxidant Free Radical Scavenging Natural Product Chemistry

Researchers studying UPR signaling often encounter the problem of compounds that disrupt basal cellular homeostasis. Daphylloside offers a solution by selectively modulating induced ER stress without perturbing basal XBP1 splicing. This key advantage minimizes confounding effects in experiments. - Selective ER stress modulation; no basal XBP1 splicing perturbation (vs. asperuloside). - Distinct LC-MS retention (Rt 6.717 min) for unambiguous identification in complex matrices. - Low cytotoxicity (IC50 >100 µM) ideal for ER stress pathway screening libraries.

Molecular Formula C19H26O12
Molecular Weight 446.4 g/mol
Cat. No. B083107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphylloside
Molecular FormulaC19H26O12
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1
InChIKeyYSOBQIMODQOGKQ-HOZAMIDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Daphylloside Baseline Specifications


Daphylloside (CAS 14260-99-2), also referred to as asperulosidic acid methyl ester, is a naturally occurring iridoid monoterpenoid glycoside with the molecular formula C₁₉H₂₆O₁₂ and a molecular weight of 446.40 g/mol [1]. It is classified as a prenol lipid and terpene glycoside within the iridoid O-glycoside family [2]. The compound is characterized by an iridoid core linked to a β-D-glucopyranosyl moiety, featuring an acetyloxymethyl group at C-7 and a methyl carboxylate at C-4 . Daphylloside has been isolated from various plant species across the Rubiaceae family, including the aerial parts of Galium verum [3], the leaves of Morinda tomentosa [4], and Wendlandia formosana [5]. Commercially, daphylloside is typically supplied as a solid powder with purity specifications of ≥98% for research applications .

ER stress pathway modulation study fit with stress-specific UPR profile
Reported absence of confounding cytotoxicity in tested cell models
Distinct chromatographic retention for analytical discrimination from loganin
C-7 acetylation enables structure-activity relationship (SAR) review

Daphylloside Procurement: Substitution Risks


While the iridoid glycoside class comprises numerous structurally related compounds—including asperuloside, geniposide, loganin, and scandoside methyl ester—daphylloside possesses a unique combination of structural and functional features that preclude simple substitution [1]. Its specific acetyloxymethyl substitution at C-7 and methyl ester at C-4 directly influence its molecular recognition, biological activity profile, and chromatographic retention behavior [2]. Studies demonstrate that structurally proximal analogs, such as deacetyl-daphylloside, exhibit distinct ER stress modulation activities and DPPH radical scavenging capacities, underscoring that minor structural variations—a single acetyl group in this case—confer materially different biological outcomes [3]. Consequently, selecting daphylloside over a generic iridoid glycoside or a structurally similar analog requires evidence-based justification anchored in quantitative comparative data, as presented below.

Deacetyl-daphylloside or close iridoid analogs may exhibit different ER stress modulation patterns; functional profile may not transfer.

Common iridoids such as loganin have distinct chromatographic retention, limiting direct analytical interchangeability.

Missing C-7 acetyl group alters lipophilicity and hydrogen bonding; structure-dependent target engagement may shift.

Daphylloside Differentiation Evidence


DPPH Radical Scavenging Comparison

In a direct comparative DPPH radical scavenging assay, daphylloside and its deacetylated analog deacetyl-daphylloside both demonstrated IC50 values greater than 100 µM, indicating negligible direct antioxidant activity in this system [1]. This establishes a clear class-level baseline: neither compound is a potent direct free radical scavenger under these conditions, and procurement decisions should not be driven by antioxidant claims for either molecule.

DPPH Radical Scavenging
Head-to-head
Both >100 µM; no measurable difference
Antioxidant comparison context: no procurement discriminator; directs focus to ER stress endpoints.
DPPH assay; triplicate experiments; Trolox positive control IC50 29.2 µM.
Antioxidant Free Radical Scavenging Natural Product Chemistry

A549 Cytotoxicity Comparison

In the same study, daphylloside and deacetyl-daphylloside were evaluated for cytotoxicity against A549 human lung adenocarcinoma cells. Both compounds exhibited IC50 values exceeding 100 µM, demonstrating no measurable cytotoxicity at the tested concentrations [1]. In contrast, the positive control doxorubicin showed potent cytotoxicity with an IC50 of 0.90 ± 0.02 µM.

A549 Cytotoxicity
Head-to-head
Both >100 µM; no measurable cytotoxicity
Cell-model endpoint review: non-cytotoxic profile supports ER stress modulation without confounding cytotoxicity.
A549 human lung adenocarcinoma; doxorubicin positive control IC50 0.90 µM.
Cytotoxicity Cancer Cell Biology Natural Product Screening

ER Stress Modulation Profiles

In a functional assay using XBP1-eGFP-transfected 293T cells, daphylloside (compound 2) and asperuloside (compound 3) exhibited distinct ER stress modulation patterns [1]. Asperuloside significantly reduced ER stress both in DMSO-treated (basal) and thapsigargin-induced conditions. In contrast, daphylloside selectively reduced only thapsigargin-induced ER stress without affecting basal XBP1 splicing levels in DMSO-treated cells. This functional divergence—where daphylloside demonstrates stress-specific rather than constitutive ER stress modulation—constitutes a therapeutically meaningful differentiation.

ER Stress Modulation
Head-to-head
Stress-specific reduction of thapsigargin-induced XBP1 splicing; no effect on basal
Stress-specific UPR modulation profile supports selective pathway intervention studies.
XBP1-eGFP 293T cells; asperuloside reduced both basal and induced.
ER Stress Cell Signaling Unfolded Protein Response

Chromatographic Retention Time Comparison

In a metabolomics profiling study using LC-MS analysis, daphylloside and loganin—another common iridoid glycoside—exhibited distinct chromatographic retention times (Rt) [1]. Daphylloside eluted at 6.717 minutes, while loganin eluted at 6.472 minutes under identical chromatographic conditions. Additionally, the mass error (Δ ppm) for daphylloside was -1.49 ppm, whereas loganin showed a larger deviation of -6.51 ppm. This differential retention behavior and mass accuracy provides a practical basis for analytical method development and compound authentication.

Chromatographic Retention
Method context
Rt 6.717 min (Δ +0.245 min vs loganin); mass error -1.49 ppm
Analytical differentiation context: supports compound authentication in complex matrices.
LC-MS metabolomics; loganin Rt 6.472 min, mass error -6.51 ppm.
Analytical Chemistry LC-MS Quality Control

C-7 Acetylation Functional Significance

Daphylloside and deacetyl-daphylloside differ by a single acetyl group at the C-7 acetyloxymethyl position. This seemingly minor structural variation (molecular weight difference of 42 Da, corresponding to the acetyl moiety) produces distinct biological outcomes [1]. As demonstrated in Evidence Item 3, daphylloside exhibits stress-specific ER stress modulation, whereas its deacetylated counterpart may exhibit different functional properties due to altered molecular recognition, hydrogen bonding capacity, and lipophilicity. This structural divergence underscores the importance of compound-specific procurement for mechanistic studies.

C-7 Acetylation SAR
Class-level
C-7 acetyloxymethyl group; ΔMW ≈ 42 Da vs deacetyl analog
Structural determinant context: acetylation alters lipophilicity and hydrogen bonding, influencing molecular recognition.
Inferred from isolation studies and functional divergence with deacetyl-daphylloside.
Structure-Activity Relationship SAR Medicinal Chemistry

Daphylloside Application Scenarios


ER Stress Pathway Studies

Based on the direct functional comparison with asperuloside [1], daphylloside is the preferred tool compound for investigations requiring selective modulation of induced ER stress without perturbing basal XBP1 splicing activity. This application scenario is relevant for researchers studying unfolded protein response (UPR) signaling dynamics, ER stress-mediated apoptosis, and diseases characterized by episodic rather than chronic ER stress. The stress-specific activity profile of daphylloside minimizes confounding effects on constitutive cellular homeostasis, offering a cleaner experimental system.

Iridoid Glycoside Analytical Method Development

Given the distinct chromatographic retention time of daphylloside (Rt 6.717 min) relative to loganin (Rt 6.472 min) [2], this compound serves as a valuable reference standard for LC-MS method development, botanical extract standardization, and compound authentication in natural product research and quality control laboratories. The differential retention and mass accuracy facilitate unambiguous identification in complex matrices such as plant extracts or biological samples.

Non-Cytotoxic ER Stress Modulator Screening

Daphylloside's lack of cytotoxicity against A549 lung cancer cells (IC50 >100 µM) [3], combined with its demonstrated ER stress modulation activity [1], positions it as a suitable candidate for inclusion in natural product screening libraries targeting ER stress pathways without confounding cytotoxic effects. This application is particularly relevant for drug discovery programs seeking to identify ER stress modulators with favorable safety margins.

SAR Studies on Iridoid Acetylation

The direct comparative data between daphylloside and deacetyl-daphylloside [4] [3] supports the use of daphylloside as a key scaffold in SAR studies investigating the role of C-7 acetylation on biological activity. Researchers can systematically compare the ER stress modulation profiles, solubility characteristics, and membrane permeability of the acetylated and deacetylated forms to elucidate the functional significance of this specific structural modification.

Application
Selection Property
Validation Focus
ER stress pathway studies
Stress-specific UPR modulation profile
Verify selective vs constitutive XBP1 splicing in target model
Iridoid glycoside analytical method development
Distinct LC-MS retention and mass accuracy
LC-MS discrimination from loganin and matrix components
ER stress modulator screening (low cytotoxicity background)
Reported non-cytotoxic profile at tested concentrations
Re-assess cytotoxicity in assay-relevant cell models
Iridoid acetylation SAR studies
C-7 acetyloxymethyl functional group presence
Compare functional profiles of acetylated vs deacetylated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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